Product packaging for rac-trans-7-Hydroxy Pramipexole(Cat. No.:CAS No. 1246818-51-8)

rac-trans-7-Hydroxy Pramipexole

Cat. No.: B586963
CAS No.: 1246818-51-8
M. Wt: 227.326
InChI Key: UWNDKVURLHPSSG-POYBYMJQSA-N
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Description

Contextualization as a Key Metabolite within Pramipexole (B1678040) Biotransformation Research

The biotransformation of pramipexole, a drug primarily used in the management of Parkinson's disease and restless legs syndrome, presents a nuanced picture in scientific literature. While some sources suggest that pramipexole undergoes minimal metabolism in humans, with less than 10% of the drug being altered and the majority excreted unchanged, other significant findings, particularly from regulatory bodies like the European Medicines Agency (EMA), indicate a more substantial metabolic process. ebmconsult.comnih.govdrugbank.comeuropa.eu An EMA public assessment report highlights that the extent of biotransformation can range from 20-50% of the administered dose. europa.eu

This biotransformation includes processes such as dealkylation, hydroxylation, and glucuronide conjugation, leading to the formation of several minor metabolites. europa.eu Within this context, rac-trans-7-Hydroxy Pramipexole is identified as a hydroxylated metabolite of pramipexole. europa.eufda.govnih.govpharmaffiliates.com The "rac-trans" designation refers to the specific stereochemical configuration of the molecule. The existence and study of such metabolites are crucial for a comprehensive understanding of pramipexole's complete pharmacokinetic profile.

Academic Significance of Metabolite Characterization in Pharmaceutical Sciences

The characterization of drug metabolites is a fundamental aspect of pharmaceutical sciences for several key reasons. Understanding the metabolic pathways of a drug is essential for predicting its behavior in the body, including its absorption, distribution, and excretion. The identification of metabolites helps in understanding the routes of elimination and potential drug-drug interactions.

Overview of Current Research Trajectories Involving this compound

Current academic and industrial research involving this compound is largely centered on its role as a reference standard for analytical method development and validation. The synthesis and availability of this specific metabolite allow researchers to accurately detect and quantify its presence in biological samples during preclinical and clinical studies of pramipexole.

One notable area of research that provides insight into the formation of similar hydroxylated pramipexole structures is the development of chemoenzymatic synthesis methods. For instance, research into the synthesis of (S)- and (R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide (B32628) highlights advanced techniques for creating key precursors to hydroxylated versions of pramipexole. mdpi.comresearchgate.net These synthetic strategies are pivotal for producing the necessary quantities of metabolites like this compound for further pharmacological and toxicological investigation.

Moreover, the development of sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), is another active research area. mdpi.comscielo.brnih.govresearchgate.netresearchgate.net These methods are essential for separating and identifying pramipexole and its various metabolites, including the hydroxylated forms, from complex biological matrices. The availability of the this compound standard is indispensable for the validation of these analytical methods, ensuring their accuracy and reliability in metabolic studies.

Chemical Compound Information

Compound Name
Pramipexole
This compound
(S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
(S)- and (R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide

Detailed Research Findings: Chemical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound fda.govnih.govpharmaffiliates.com
Synonyms (6S,7R)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzothiazolol; Pramipexole Impurity 39; Pramipexole 7-Hydroxy trans-Isomer fda.govchemicalbook.com
CAS Number 1246818-51-8 fda.govnih.govpharmaffiliates.com
Molecular Formula C₁₀H₁₇N₃OS fda.govnih.govpharmaffiliates.com
Molecular Weight 227.33 g/mol fda.govnih.govpharmaffiliates.com
Product Type Metabolite; Impurity fda.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N3OS B586963 rac-trans-7-Hydroxy Pramipexole CAS No. 1246818-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6S,7R)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,8,12,14H,2-5H2,1H3,(H2,11,13)/t6-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNDKVURLHPSSG-POYBYMJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@H]1CCC2=C([C@@H]1O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization for Research Applications

Elucidation of Laboratory Synthesis Pathways for rac-trans-7-Hydroxy Pramipexole (B1678040)

The laboratory synthesis of rac-trans-7-Hydroxy Pramipexole is a multi-step process that often begins with a protected form of a cyclohexanone (B45756) derivative. While specific, direct synthetic routes for this compound are not extensively detailed in publicly available literature, its synthesis can be inferred from the general strategies for creating hydroxylated Pramipexole analogues.

A common precursor in the synthesis of Pramipexole-related structures is a diamino-tetrahydrobenzothiazole core. For hydroxylated versions, the synthesis typically involves starting materials that already contain a hydroxyl group or a group that can be converted into one. For instance, a synthetic sequence might start from 4-aminocyclohexanol. google.com This starting material can undergo a series of reactions including protection of the amino group, oxidation of the alcohol to a ketone, bromination, and subsequent reaction with thiourea (B124793) to form the key thiazole (B1198619) ring. google.com The introduction of the propylamino side chain is often achieved through reductive amination.

A plausible pathway to the trans-7-hydroxy isomer would involve stereocontrolled reduction of a ketone precursor, such as rac-7-Oxo-Pramipexole. The choice of reducing agent and reaction conditions would be critical to favor the formation of the trans diastereomer over the cis isomer.

Development of Enantioselective Synthesis Approaches for Specific Isomers

The biological activity of Pramipexole is known to be stereospecific, with the (S)-enantiomer being the active form. mdpi.com This makes the development of enantioselective syntheses for its metabolites, including the specific enantiomers of trans-7-Hydroxy Pramipexole, a significant area of research.

Chemoenzymatic methods have proven highly effective for resolving racemic mixtures to obtain key chiral intermediates. mdpi.comresearchgate.net One successful strategy involves the enzymatic resolution of a racemic alcohol precursor. For example, a racemic acetamide (B32628) alcohol, rac-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide, can be resolved using lipases. mdpi.comresearchgate.net Enzymes like Candida antarctica lipase (B570770) A (CAL-A) can selectively catalyze the acylation of one enantiomer, allowing the separation of the esterified product from the unreacted enantiomeric alcohol. mdpi.comresearchgate.net Through careful optimization of reaction conditions, including the choice of enzyme and solvent, high enantiomeric excesses (>98% ee) can be achieved for both the (R)- and (S)-enantiomers of the key alcohol intermediate. mdpi.comresearchgate.net These optically pure intermediates can then be carried forward to synthesize the desired enantiomer of the final Pramipexole analogue.

Other approaches to enantioselective synthesis include the use of chiral catalysts in key bond-forming reactions, such as rhodium-catalyzed asymmetric 1,4-additions to enones or organocatalyzed annulation strategies. rsc.orgrsc.org These methods can establish the desired stereochemistry early in the synthetic sequence, providing an efficient route to chiral seven-membered rings and related heterocyclic structures. rsc.orgnih.gov

Table 1: Chemoenzymatic Resolution of a Pramipexole Precursor Intermediate

EnzymeMethodProduct EnantiomerEnantiomeric Excess (ee)Source
Candida antarctica Lipase A (CAL-A)Irreversible Transesterification(S)-alcohol>99% mdpi.comresearchgate.net
Candida antarctica Lipase A (CAL-A)Irreversible Transesterification(R)-acetate>98% mdpi.comresearchgate.net
Candida cylindracea Lipase (CCL)Hydrolysis(S)-alcoholLow mdpi.com

Preparation of Labeled Analogues for Advanced Metabolic Tracing Studies

To understand the metabolic fate of drugs and their metabolites, isotopically labeled analogues are invaluable tools. The synthesis of labeled this compound, for example with deuterium (B1214612) (D or ²H) or Carbon-13 (¹³C), allows for its unambiguous detection and quantification in complex biological matrices using techniques like mass spectrometry.

The introduction of isotopic labels can be achieved by using labeled starting materials or reagents at a suitable stage in the synthesis. For example, a deuterated propyl group can be introduced during the reductive amination step by using a deuterated propanal or by employing a deuterium source like sodium borodeuteride as the reducing agent. Similarly, ¹³C atoms can be incorporated into the heterocyclic ring structure by starting with a ¹³C-labeled thiourea.

Metabolic labeling in cell culture, known as stable isotope-resolved metabolomics (SIRM), is another powerful technique. nih.gov In this approach, cells are grown in a medium containing a stable isotope-labeled nutrient, such as ¹³C-glucose or ¹³C-glutamine. nih.gov As the cells metabolize these nutrients, the isotopes are incorporated into a wide range of downstream metabolites, which can then be traced and analyzed. While this is a broader approach, it can be applied to study the downstream processing of drug metabolites in cellular systems.

Chemical Derivatization Strategies for Enhanced Analytical and Mechanistic Studies

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties, such as volatility for gas chromatography (GC) or ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS). ddtjournal.comnih.govresearchgate.net For a compound like this compound, which contains primary amine and secondary alcohol functional groups, derivatization can significantly enhance detection sensitivity and selectivity. psu.edu

Common derivatization strategies include:

Acylation: The amine and hydroxyl groups can be acylated using reagents like acetic anhydride (B1165640) or perfluoroacyl anhydrides (e.g., heptafluorobutyric anhydride, HFAA). mdpi.compsu.edu Perfluorinated derivatives are particularly useful for GC with electron capture detection (GC-ECD) due to their high electronegativity.

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) can convert the hydroxyl and amine groups into their corresponding trimethylsilyl (B98337) ethers and amines, increasing volatility and thermal stability for GC analysis. psu.edu

Fluorescent Labeling: For highly sensitive detection in HPLC, fluorescent tags can be attached. Reagents like Dansyl chloride (5-Dimethylamino-1-naphthalenesulfonyl chloride) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) react with amines and phenols to produce intensely fluorescent derivatives. ddtjournal.comresearchgate.net

These derivatization reactions not only improve detectability but can also provide structural information during mass spectrometric fragmentation and improve chromatographic separation of isomers. researchgate.net For instance, derivatizing analytes can unify their physicochemical properties, leading to more consistent and reliable analysis within a class of compounds. researchgate.net

Enzymatic Biotransformation and Metabolic Pathways

Identification of Specific Cytochrome P450 Isoforms and Other Enzymes Mediating rac-trans-7-Hydroxy Pramipexole (B1678040) Formation

While pramipexole shows little to no impact on hepatic cytochrome P450 (CYP450) enzymes, its own metabolism, particularly hydroxylation, is mediated by this superfamily of enzymes. nih.gov The formation of rac-trans-7-Hydroxy Pramipexole is a result of the hydroxylation of the pramipexole molecule. europa.eu Although specific CYP450 isoforms directly responsible for the 7-hydroxylation of pramipexole to form this compound are not extensively detailed in the available literature, studies on similar compounds and general drug metabolism pathways suggest the involvement of various CYP isoforms. For instance, the metabolism of other dopamine (B1211576) agonists, such as ropinirole, involves CYP1A2 for N-despropylation and hydroxylation. nih.gov Quantum chemical studies on thiazole-containing drugs, like pramipexole, indicate that the sulfur atom is a potential site of metabolism (SOM) within the active site of CYP enzymes. uni-duesseldorf.de However, direct evidence pinpointing the specific human CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4) that catalyze the formation of this compound is not definitively established in the reviewed scientific literature.

Characterization of Reaction Kinetics and Enzyme Induction/Inhibition Profiles in its Biogenesis

Detailed information regarding the reaction kinetics, such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), for the specific formation of this compound is not extensively documented. Similarly, specific enzyme induction or inhibition profiles related to the biogenesis of this metabolite have not been thoroughly characterized. Pramipexole itself has been shown to inhibit CYP2D6 with a high Ki value (30µM), suggesting that clinically relevant enzyme-mediated drug interactions are unlikely at therapeutic doses. wikipedia.org However, this does not provide direct insight into the kinetics of its own metabolic transformation into the 7-hydroxy derivative.

Comparative Metabolic Formation Across Different Preclinical Species (Excluding Human Clinical Data)

The extent of pramipexole biotransformation varies across different preclinical species. Studies have shown that the metabolic pattern following oral administration of radiolabelled pramipexole is generally similar in rodents (rats and mice), dogs, and monkeys, involving dealkylation, hydroxylation, and glucuronide conjugation. europa.eu The biotransformation accounts for approximately 20-50% of the administered dose in these species. europa.eu In contrast, the pharmacokinetic profile in rabbits shows a higher degree of biotransformation. europa.eu

While direct comparative data on the quantitative formation of this compound across these species is scarce, the general metabolic pathways are outlined below.

Table 1: Overview of Pramipexole Metabolism in Preclinical Species

SpeciesMajor Metabolic PathwaysExtent of BiotransformationKnown Metabolites
Rodents (Rat, Mouse) Dealkylation, Hydroxylation, Glucuronide Conjugation europa.eu20-50% of dose europa.eu5-8 minor metabolites, including hydroxylated derivatives europa.eu
Dog Dealkylation, Hydroxylation, Glucuronide Conjugation europa.eu20-50% of dose europa.euSimilar to rodents europa.eu
Monkey Dealkylation, Hydroxylation, Glucuronide Conjugation europa.eu20-50% of dose europa.euSimilar to rodents europa.eu
Rabbit Slower absorption and higher degree of biotransformation compared to other species. europa.euHigher than other species europa.euNot specified in detail

This table provides a general overview. Specific quantitative data for this compound formation is limited.

Investigation of Subsequent Metabolic Fate and Secondary Metabolite Formation from this compound

The metabolic journey does not necessarily end with the formation of this compound. This primary metabolite can potentially undergo further biotransformation to form secondary metabolites. Common phase II metabolic reactions for hydroxylated compounds include glucuronidation and sulfation, which increase water solubility and facilitate excretion. However, specific studies detailing the subsequent metabolic fate of this compound and identifying any secondary metabolites derived from it are not available in the currently reviewed scientific literature. Therefore, the complete metabolic cascade originating from this hydroxylated form of pramipexole remains an area for further investigation.

Pharmacological Characterization in Non Clinical Research Models

In Vitro Receptor Binding Affinity and Selectivity Profiles

Detailed in vitro binding affinity data for rac-trans-7-Hydroxy Pramipexole (B1678040) at dopamine (B1211576) receptor subtypes are not extensively available in publicly accessible scientific literature. However, the pharmacological profile of its parent compound, Pramipexole, offers a predictive framework. Pramipexole is a dopamine agonist that exhibits a high affinity for the D2 subfamily of dopamine receptors, with a particular preference for the D3 receptor subtype.

Studies on Pramipexole have demonstrated its high affinity for the high-affinity state of the rat dopamine D3 receptor, with a dissociation constant (Kd) in the range of 0.2-0.4 nM. nih.gov In human brain tissue, Pramipexole's affinity (Ki) for the D3 receptor is approximately 0.97 nM, which is comparable to other dopamine agonists like pergolide (B1684310) and lisuride. For the human D2 receptor, the binding affinity of Pramipexole is reported to be around 3.9 nM. nih.gov

While specific Ki values for rac-trans-7-Hydroxy Pramipexole are not readily found, it is hypothesized that the introduction of a hydroxyl group could potentially alter the binding affinity and selectivity profile compared to Pramipexole. The extent of this alteration would depend on the specific interactions of the hydroxyl group within the binding pockets of the dopamine receptor subtypes.

Table 1: Comparative Dopamine Receptor Binding Affinities (Ki in nM) of Pramipexole

CompoundD1 ReceptorD2 ReceptorD3 Receptor
Pramipexole>10,0003.9 nih.gov0.5 - 0.97 nih.gov
This compoundData not availableData not availableData not available

This table is based on available data for Pramipexole and highlights the current data gap for its metabolite.

Assessment of Intrinsic Efficacy and Potency in Isolated Cellular and Subcellular Assays

The intrinsic efficacy and potency of this compound in cellular and subcellular assays are critical parameters for defining its functional activity as an agonist, partial agonist, or antagonist at dopamine receptors. As with binding affinity, specific EC50 or Emax values for this metabolite are not well-documented in the public domain.

For the parent compound, Pramipexole, it is established as a full agonist at D2 and D3 dopamine receptors. Its functional activity is demonstrated in various in vitro assays, such as those measuring the inhibition of adenylyl cyclase or stimulation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

The hydroxylation at the 7-position to form this compound could theoretically influence its intrinsic efficacy. The hydroxyl group might engage in different hydrogen bonding interactions with receptor residues, potentially altering the conformational changes required for receptor activation and subsequent downstream signaling. Without experimental data, it remains speculative whether this metabolite acts as a full or partial agonist and how its potency compares to Pramipexole.

Modulation of Intracellular Signal Transduction Pathways in Defined Experimental Systems

The interaction of a ligand with a G-protein-coupled receptor (GPCR), such as the dopamine receptor, initiates a cascade of intracellular signaling events. These can include the modulation of cyclic AMP (cAMP) levels, activation of mitogen-activated protein kinase (MAPK) pathways, and recruitment of β-arrestin.

Specific studies detailing how this compound modulates these pathways are lacking. However, based on the known actions of Pramipexole, it is expected that its 7-hydroxy metabolite would also influence these signaling cascades upon binding to dopamine receptors. Pramipexole, as a D2-like receptor agonist, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Furthermore, the concept of "biased agonism" or "functional selectivity" is pertinent, where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). It is plausible that the structural modification in this compound could introduce such a bias compared to the parent compound. Investigating its profile in assays such as cAMP accumulation and β-arrestin recruitment would be essential to fully characterize its signaling properties.

Elucidation of Ligand-Target Interactions: Molecular Mechanisms and Structural Insights

Molecular docking studies can provide valuable insights into the binding mode of ligands within their receptor targets. While specific molecular modeling studies for this compound are not widely reported, research on Pramipexole derivatives offers some clues.

Molecular docking simulations of various Pramipexole derivatives with the dopamine D3 receptor have been conducted. These studies highlight the importance of specific interactions, such as those with amino acid residues like Leu347, Leu343, Tyr198, Leu199, Glu202, Phe201, and Val203, involving hydrophobic and hydrogen bond interactions.

The presence of the hydroxyl group in this compound would likely introduce an additional hydrogen bond donor and acceptor, potentially leading to a different or stronger interaction with specific residues within the dopamine receptor binding pocket. This could, in turn, affect its binding affinity and functional activity. A detailed structural analysis through techniques like X-ray crystallography or cryo-electron microscopy would be necessary to fully elucidate these interactions.

Comparative Pharmacological Activity with Parent Compound (Pramipexole) in Basic Research Settings

Key comparative parameters would include:

Receptor Binding Affinity and Selectivity: A head-to-head comparison of Ki values at a panel of dopamine receptor subtypes.

Functional Potency and Efficacy: Direct comparison of EC50 and Emax values in functional assays.

Signal Transduction Profiling: Comparative analysis of their effects on various downstream signaling pathways to identify any potential functional selectivity.

Given that Pramipexole is metabolized to this and other compounds, understanding the pharmacological profile of its metabolites is essential for a complete picture of its mechanism of action and for interpreting clinical outcomes.

Advanced Analytical Methodologies for Research Quantification and Characterization

Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Assays

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a cornerstone for the sensitive and selective quantification of rac-trans-7-Hydroxy Pramipexole (B1678040) in various biological matrices. The development of a robust HPLC-MS/MS assay involves meticulous optimization of both chromatographic and mass spectrometric parameters.

A typical method involves reversed-phase chromatography, often utilizing a C18 column, to separate the analyte from endogenous components. impactfactor.orgdergipark.org.tr The mobile phase composition is carefully selected to achieve optimal peak shape and retention time. For instance, a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) with an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, is commonly used. impactfactor.orgresearchgate.net Gradient elution may be employed to enhance separation efficiency.

The mass spectrometric detection is typically performed using an electrospray ionization (ESI) source in positive ion mode, which is well-suited for the analysis of polar and ionizable compounds like rac-trans-7-Hydroxy Pramipexole. Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification due to its high selectivity and sensitivity. nih.gov This involves monitoring a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard.

Method validation is conducted in accordance with international guidelines to ensure the reliability of the data. uc.pt Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect. dergipark.org.trnih.gov Linearity is typically established over a specific concentration range, with correlation coefficients (r²) close to 1.0 indicating a strong linear relationship. impactfactor.orgresearchgate.net Accuracy and precision are assessed at multiple concentration levels, with acceptance criteria usually within ±15% (or ±20% at the LOQ). chromatographyonline.com

Table 1: Illustrative HPLC-MS/MS Method Parameters for this compound Analysis

ParameterCondition
Chromatography
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm) impactfactor.org
Mobile PhaseAcetonitrile/Ammonium Acetate Buffer impactfactor.org
Flow Rate0.7 - 1.0 mL/min impactfactor.orgdergipark.org.tr
Injection Volume10 - 20 µL nih.govnih.gov
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]⁺ of this compound
Product Ion (Q3)Specific fragment ion

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment in Research Batches

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of newly synthesized research batches of this compound. springernature.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the molecular structure.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. researchgate.net The chemical shifts (δ) of the protons in the this compound molecule provide clues about the neighboring functional groups. For instance, aromatic protons will resonate in a different region compared to protons on the aliphatic chain.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.net The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

For more complex structural assignments and to confirm connectivity, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. researchgate.netmdpi.com COSY experiments identify proton-proton couplings, helping to trace out the spin systems within the molecule. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals long-range correlations between protons and carbons, which is crucial for piecing together the entire molecular structure.

NMR can also be used to assess the purity of research batches by detecting the presence of impurities. The relative integration of signals corresponding to the main compound and any impurities can provide a semi-quantitative measure of purity.

Utilization of Chiral Chromatography for Enantiomeric Purity Determination

Since this compound is a racemic mixture, containing equal amounts of two enantiomers, the determination of enantiomeric purity is critical, especially if the biological activity of the individual enantiomers differs. mdpi.com Chiral chromatography is the primary technique used for the separation and quantification of enantiomers. nih.govsigmaaldrich.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak series), are widely used for the resolution of a broad range of chiral compounds. nih.govmdpi.com

The development of a chiral HPLC method involves screening different CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. researchgate.net The mobile phase in chiral chromatography can be normal-phase (e.g., n-hexane/ethanol mixtures) or reversed-phase. nih.gov The addition of a small amount of an amine, like diethylamine, can improve peak shape and resolution for basic compounds. nih.gov

Method validation for chiral chromatography focuses on demonstrating the method's ability to accurately and precisely quantify the individual enantiomers. Key parameters include resolution, selectivity, linearity, and the limit of quantification for the undesired enantiomer. A high resolution factor (Rs) between the enantiomeric peaks is essential for accurate quantification. nih.gov

Table 2: Example of Chiral HPLC Method for Enantiomeric Purity

ParameterCondition
ColumnChiralpak AD (or similar polysaccharide-based CSP) nih.gov
Mobile Phasen-hexane:ethanol:diethylamine (e.g., 70:30:0.1, v/v/v) nih.gov
Flow Rate0.7 mL/min mdpi.com
DetectionUV at a specific wavelength (e.g., 254 nm) mdpi.com
Temperature25 °C mdpi.com

Techniques for Sample Preparation from Various Biological Matrices for Metabolic Studies (e.g., Microsomes, Animal Tissues)

The accurate quantification of this compound in biological matrices for metabolic studies necessitates efficient sample preparation techniques to remove interfering substances and concentrate the analyte. rsc.orgnih.gov The choice of method depends on the complexity of the matrix and the analytical technique used.

For in vitro studies using liver microsomes, which are used to investigate drug metabolism, sample preparation often involves protein precipitation followed by centrifugation. nih.gov This is a simple and rapid method where an organic solvent like acetonitrile is added to the microsomal incubation mixture to precipitate the proteins. The supernatant, containing the analyte, is then collected for analysis.

For more complex matrices like animal tissues, a more rigorous extraction procedure is usually required. nih.gov This can involve homogenization of the tissue followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). researchgate.netmdpi.com

Liquid-Liquid Extraction (LLE): In LLE, the homogenized tissue is mixed with an immiscible organic solvent. The analyte partitions into the organic phase, which is then separated, evaporated, and the residue is reconstituted in the mobile phase for HPLC analysis.

Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. nih.gov The homogenized and centrifuged tissue sample is loaded onto an SPE cartridge containing a sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a strong solvent. This method provides high recovery and cleaner extracts compared to protein precipitation.

Preclinical Pharmacokinetic Research in Animal Models

Characterization of Absorption, Distribution, and Elimination in Rodent and Non-Rodent Animal Models

Studies on the parent compound, pramipexole (B1678040), in various animal models including mice, rats, rabbits, minipigs, and monkeys, show that it undergoes metabolic transformation to a degree of 20-50% of the administered dose. europa.eu The primary metabolic pathways identified are dealkylation, glucuronide conjugation, and hydroxylation, the latter producing 7-hydroxy pramipexole. europa.eu

The primary route of excretion for pramipexole and its metabolites is through the kidneys, with 50-80% of the total drug-related radioactivity being recovered in the urine. europa.eu This urinary fraction consists of the unchanged parent drug along with 5 to 8 minor metabolites. europa.eu Fecal excretion accounts for a smaller portion, which is suggested to consist mainly of polar metabolites originating from biliary excretion. fda.gov

The metabolic profile of pramipexole is generally similar across several species, including rodents, dogs, and monkeys, making them relevant models for human studies. europa.eu However, the rabbit model shows a different pharmacokinetic profile, with a higher degree of biotransformation and the presence of a unique polar metabolite. fda.gov

Detailed Tissue Distribution and Organ-Specific Accumulation Studies in Preclinical Species

Whole-body autoradiography studies using radiolabeled pramipexole in rats have demonstrated wide distribution of drug-related material throughout the body. europa.eufda.gov After administration, radioactivity is detected in numerous tissues, with the highest concentrations found in excretory and glandular tissues such as the kidney, liver, adrenal glands, lacrimal glands, and salivary glands. fda.gov

Significantly, drug-related material readily crosses the blood-brain barrier, with brain tissue exposure being up to nine times higher than that in plasma for the parent compound. europa.eu Studies in lactating rats have shown that concentrations of radioactivity in milk can be three to six times higher than in plasma. fda.gov Interestingly, chromatographic analysis of the milk revealed that very little of the radioactivity corresponded to the parent drug, with the majority being attributed to a lipophilic metabolite and several other polar metabolites. fda.gov This indicates that metabolites, which would include 7-hydroxy pramipexole, have distinct distribution patterns compared to the parent compound. Radioactivity was also found to be transferred across the placenta to fetuses in pregnant rats. europa.eu

Pharmacokinetic Modeling and Simulation for In Vivo Disposition in Animal Research

Pharmacokinetic modeling has been applied to the parent compound, pramipexole, to describe its disposition and to develop in vitro-in vivo correlations for various formulations. researchgate.net These models, often two-compartment models with first-order absorption, are well-established for pramipexole. However, specific pharmacokinetic models or simulations detailing the in vivo disposition of the individual metabolites, such as rac-trans-7-Hydroxy Pramipexole, are not described in the reviewed literature. The development of such models would require quantitative data on the metabolite's concentration over time in plasma and various tissues, which is not currently available.

In Vitro-In Vivo Correlation (IVIVC) Studies for Metabolic Pathways (Non-Human)

IVIVC studies have been successfully established for pramipexole, particularly for its extended-release formulations, to create a surrogate for bioequivalence studies. researchgate.net These correlations link the in vitro drug dissolution rate to its in vivo absorption profile. While in vitro metabolism studies using liver microsomes from different species are a standard practice to understand metabolic pathways, specific IVIVC studies focusing on the formation and subsequent elimination of this compound in non-human species have not been published. Establishing such a correlation would necessitate quantifying the rate of metabolite formation in vitro and correlating it with the observed in vivo concentrations of the metabolite, data which is not presently available in the public domain.

Structure Activity Relationships Sar and Structure Metabolism Relationships Smr

Elucidation of Structural Determinants Governing In Vitro Receptor Binding and Activation

The parent compound, pramipexole (B1678040), is a potent dopamine (B1211576) agonist with a well-characterized receptor binding profile. It exhibits high selectivity and full intrinsic activity at the D2 subfamily of dopamine receptors, with a particularly strong affinity for the D3 subtype over the D2 and D4 subtypes. nih.goveuropa.eunih.gov This preferential binding is a key structural determinant of its pharmacological action. The introduction of a hydroxyl group at the 7-position of the tetrahydrobenzothiazole ring, resulting in 7-Hydroxy Pramipexole, is expected to significantly influence its interaction with these receptors.

While specific binding affinity data for rac-trans-7-Hydroxy Pramipexole is not extensively documented in publicly available literature, the principles of SAR suggest that the addition of a polar hydroxyl group would alter the electronic and steric properties of the molecule. This modification could either enhance or diminish its affinity and efficacy at dopamine receptors depending on the specific interactions within the receptor's binding pocket. For instance, the hydroxyl group could form new hydrogen bonds with amino acid residues in the receptor, potentially increasing affinity. Conversely, it might introduce unfavorable steric hindrance.

The fundamental structural features of the pramipexole scaffold essential for dopamine receptor agonism include the aminothiazole ring and the propylamino group at the C6 position. The nitrogen atom in the propylamino group is crucial for the ionic interaction with a conserved aspartate residue in the third transmembrane domain of dopamine receptors. The aromatic nature of the thiazole (B1198619) ring system also contributes to binding through hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding site. researchgate.net

Table 1: In Vitro Receptor Binding Affinities of Pramipexole and Related Dopamine Agonists

Compound D2 Receptor (Ki, nM) D3 Receptor (Ki, nM) D4 Receptor (Ki, nM)
Pramipexole 3.9 0.5 5.1
Ropinirole 13.5 0.71 3.9
Rotigotine 13.5 0.71 3.9
7-OH-DPAT - - -

Identification of Key Structural Features Influencing Metabolic Formation and Further Biotransformation

Pramipexole undergoes minimal metabolism in humans, with approximately 90% of the dose excreted unchanged in the urine. nih.govunict.itfda.gov The small fraction that is metabolized undergoes biotransformation through various pathways, including hydroxylation. The formation of 7-Hydroxy Pramipexole is a result of Phase I metabolic reactions, likely catalyzed by cytochrome P450 (CYP) enzymes. nih.govgoogle.com While the specific CYP isozymes responsible for the 7-hydroxylation of pramipexole are not definitively identified in the available literature, CYP enzymes are the primary catalysts for such oxidative reactions. fda.gov

The key structural feature influencing the formation of this metabolite is the presence of an accessible and chemically susceptible position on the tetrahydrobenzothiazole ring system. The 7-position appears to be one such site for oxidative attack.

Further biotransformation of 7-Hydroxy Pramipexole could involve Phase II conjugation reactions. The newly introduced hydroxyl group provides a handle for glucuronidation or sulfation, which would increase the water solubility of the molecule and facilitate its excretion. Other potential metabolic transformations could include N-depropylation of the amino group at the C6 position or further oxidation of the ring system.

Rational Design of Analogues as Mechanistic Probes for Receptor and Enzyme Systems

The design of analogues based on the this compound structure can be a valuable tool for probing the intricacies of dopamine receptors and metabolic enzymes. By systematically modifying the structure of this metabolite, researchers can investigate the specific roles of different functional groups in binding and catalysis.

For example, synthesizing analogues where the hydroxyl group at the 7-position is replaced with other substituents (e.g., methoxy, fluoro, or amino groups) could elucidate the importance of hydrogen bonding at this position for receptor affinity. Such studies would help to map the binding pocket of the D2/D3 receptors in greater detail. A patent for the production of pramipexole surprisingly found that using an intermediate with a hydroxyl group at the 7-position led to a more selective and efficient synthesis. researchgate.net

Furthermore, creating a series of analogues with varying substituents on the propylamino group or the aminothiazole ring could help in designing more selective D3 receptor ligands. The development of photoaffinity probes, which can covalently bind to their target receptors upon photoactivation, based on the pramipexole scaffold has been explored to identify interacting proteins and signaling networks. e3s-conferences.org Similar probes could be designed from 7-Hydroxy Pramipexole to investigate if the metabolite has a different "interactome" compared to the parent drug.

Application of Computational Chemistry and Molecular Modeling for SAR and SMR Analysis

Computational chemistry and molecular modeling are powerful tools for analyzing the SAR and SMR of compounds like this compound. These in silico methods can predict how the molecule will interact with its biological targets and how it might be metabolized.

Molecular docking studies can simulate the binding of this compound to the three-dimensional structures of dopamine D2 and D3 receptors. researchgate.netresearchgate.netmdpi.com By calculating the binding energy and analyzing the interactions between the ligand and the receptor's amino acid residues, researchers can predict the compound's affinity and selectivity. researchgate.net Such studies could compare the binding mode of pramipexole with that of its 7-hydroxy metabolite to understand how the hydroxyl group affects receptor interaction. A recent study used molecular docking to assess the binding affinity of pramipexole impurities to dopamine receptors. researchgate.net

Quantum mechanics calculations can be used to determine the electronic properties of this compound, such as its electrostatic potential and orbital energies. This information can help in understanding its reactivity and susceptibility to metabolic attack by CYP enzymes. Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, revealing the stability of the binding and potential conformational changes in the receptor upon ligand binding. researchgate.net

Influence of Stereochemistry on Metabolic Pathways and Biological Activities

Stereochemistry plays a critical role in the pharmacology and metabolism of pramipexole and, by extension, its metabolites. Pramipexole itself is the (S)-enantiomer, which is the pharmacologically active form (eutomer). wikipedia.org The (R)-enantiomer, dexpramipexole, has a much lower affinity for dopamine receptors. mdpi.com

The term "this compound" implies two key stereochemical features:

rac (racemic): The compound is a mixture of two enantiomers at the chiral centers.

trans: This describes the relative stereochemistry of the hydroxyl group at C7 and the propylamino group at C6, indicating they are on opposite sides of the ring.

The introduction of a hydroxyl group at the C7 position creates a new chiral center. Therefore, trans-7-Hydroxy Pramipexole can exist as a pair of enantiomers. The biological activity of these enantiomers is likely to be different due to the stereospecific nature of receptor binding. One enantiomer may have a higher affinity for dopamine receptors than the other.

Metabolism is also often a stereoselective process. nih.gov The enzymes responsible for the formation and further biotransformation of 7-Hydroxy Pramipexole may exhibit a preference for one enantiomer of pramipexole over the other. Similarly, the subsequent metabolism of the two enantiomers of trans-7-Hydroxy Pramipexole may proceed at different rates or through different pathways.

Furthermore, studies have shown that the enantiomers of pramipexole exhibit stereoselective inhibition of organic cation transporters (OCTs), which are involved in drug excretion. acs.org Specifically, the (R)-enantiomer of pramipexole was found to be a more potent inhibitor of OCT2 than the (S)-enantiomer. acs.org It is plausible that the enantiomers of this compound would also display stereoselective interactions with these transporters, which would have implications for their pharmacokinetic profiles.

Role and Applications in Basic Science Research

Utility as a Biochemical Probe for Dopaminergic Receptor Systems

While pramipexole (B1678040) itself is a potent dopamine (B1211576) agonist, its metabolite, rac-trans-7-Hydroxy Pramipexole, is also utilized as a biochemical probe to explore the intricacies of dopaminergic receptor systems. movementdisorders.org Although generally less active than the parent compound, studying the binding affinities and functional activities of this metabolite at various dopamine receptor subtypes (D2, D3, and D4) helps to elucidate the structure-activity relationships of these receptors. By comparing the effects of the parent drug and its metabolite, researchers can gain insights into the specific chemical moieties responsible for receptor interaction and activation. This information is crucial for the rational design of novel therapeutic agents with improved selectivity and efficacy.

Furthermore, investigating the downstream signaling pathways activated by this compound can reveal subtle differences in receptor coupling and intracellular responses compared to the parent drug. These studies contribute to a more comprehensive understanding of the complex signaling cascades initiated by dopamine receptor agonists and their metabolites.

Application in Studies of Hepatic Metabolism and Drug-Metabolizing Enzyme Function

The liver is the primary site of drug metabolism, and this compound plays a significant role in studies focused on hepatic enzyme function. msdmanuals.comlongdom.org The formation of this metabolite is a direct result of Phase I metabolic reactions, primarily oxidation, catalyzed by cytochrome P450 (CYP) enzymes. msdmanuals.com By monitoring the rate of formation of this compound from pramipexole in liver microsomes or hepatocytes, researchers can assess the activity of specific CYP isozymes. nih.gov

This application is particularly valuable in understanding the impact of liver disease on drug metabolism. nih.govjwatch.org Studies have shown that the activity of certain drug-metabolizing enzymes can be selectively affected by liver pathologies. nih.gov By using the conversion of pramipexole to its 7-hydroxy metabolite as a marker reaction, scientists can investigate how different forms and severities of liver disease alter the metabolic capacity of the liver. nih.govnih.gov This knowledge is essential for predicting potential drug-drug interactions and for adjusting dosages in patients with compromised liver function.

Study FocusApplication of this compoundKey Findings
Hepatic Enzyme Activity Marker for CYP-mediated oxidation of pramipexole.Allows for the quantification of specific enzyme kinetics in liver preparations.
Impact of Liver Disease Probe to assess metabolic function in diseased liver tissue.Reveals selective effects of liver disease on different CYP isozymes. nih.govjwatch.org
Drug-Drug Interactions Substrate to identify inhibitors or inducers of pramipexole metabolism.Helps predict how co-administered drugs might alter pramipexole clearance.

Contribution to Understanding General Drug Metabolism Pathways and Metabolite Importance

The formation of this compound exemplifies a common Phase I metabolic pathway, hydroxylation, which serves to increase the polarity of the drug molecule, facilitating its subsequent conjugation (Phase II metabolism) and excretion. msdmanuals.com Investigating the pharmacological activity of this metabolite is crucial, as some metabolites can be as active or even more active than the parent compound, while others may be inactive or contribute to adverse effects. msdmanuals.complos.org Understanding the complete metabolic profile of a drug, including the formation and activity of its metabolites, is a critical component of drug discovery and development. nih.gov

Use as a Reference Standard in Analytical and Metabolic Assays

In the field of analytical chemistry and drug metabolism, this compound serves as an essential reference standard. lgcstandards.comacanthusresearch.comvwr.com For researchers developing and validating analytical methods to quantify pramipexole and its metabolites in biological matrices such as plasma, urine, or tissue homogenates, having a pure, well-characterized standard of the metabolite is indispensable. acanthusresearch.comvwr.com

These reference standards are used to:

Establish calibration curves for accurate quantification of the metabolite.

Determine the retention time and mass spectral characteristics for unambiguous identification in complex biological samples.

Assess the recovery and efficiency of extraction procedures.

Ensure the accuracy and precision of the analytical method.

High-quality reference standards for this compound are commercially available from various suppliers and are crucial for regulatory submissions and for ensuring the reliability and reproducibility of research findings. lgcstandards.com

ApplicationPurpose
Method Development To establish the analytical parameters for detecting and quantifying the metabolite.
Method Validation To confirm the accuracy, precision, and reliability of the analytical assay.
Metabolic Studies To accurately measure the concentration of the metabolite in biological samples.
Quality Control To ensure the ongoing performance of the analytical method over time.

Investigation of Its Potential Role in In Vitro and Ex Vivo Models of Disease Mechanisms

While the primary focus of pramipexole research is on its dopaminergic activity, both the parent drug and its metabolites are investigated in various in vitro and ex vivo models to understand their potential roles in different disease mechanisms. Pramipexole itself has been shown to possess antioxidant and neuroprotective properties in various experimental models. nih.govresearchgate.netnih.gov

Emerging Research Directions and Future Perspectives

Exploration of Undiscovered or Minor Metabolic Pathways of rac-trans-7-Hydroxy Pramipexole (B1678040)

While Pramipexole is largely excreted unchanged, minor metabolites have been detected, particularly in preclinical studies. europa.eufda.gov The metabolic fate of rac-trans-7-Hydroxy Pramipexole itself has not been extensively studied. Future research would logically focus on whether this primary metabolite undergoes further biotransformation. Investigating these potential, yet undiscovered, secondary metabolic pathways is crucial for a complete understanding of the compound's clearance and to rule out the formation of any active or reactive secondary metabolites.

Advanced methodologies would be required for such an exploration. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) would be the cornerstone of these investigations, allowing for the detection and identification of trace-level compounds in complex biological matrices like urine, plasma, and liver microsome incubations. openmedscience.com To definitively trace the metabolic fate, studies could employ Pramipexole or this compound labeled with stable isotopes (e.g., ¹³C, ¹⁵N) or radioisotopes (¹⁴C). openmedscience.com

Table 1: Potential Minor Biotransformation Reactions for Investigation

Reaction Type Description Potential Outcome Primary Analytical Technique
Glucuronidation Conjugation with glucuronic acid, a common Phase II metabolic pathway that increases water solubility for excretion.Formation of a glucuronide conjugate at the hydroxyl group.LC-HRMS
Sulfation Conjugation with a sulfonate group, another key Phase II pathway for detoxification and elimination.Formation of a sulfate (B86663) conjugate.LC-HRMS
Further Oxidation Additional hydroxylation or oxidation on the aromatic or aliphatic portions of the molecule.Creation of dihydroxy or ketone derivatives.LC-HRMS, NMR
N-Dealkylation Removal of the propyl group from the secondary amine.Formation of a secondary amine metabolite.GC-MS, LC-HRMS

These investigations would provide a comprehensive metabolic map, clarifying the complete journey of the parent drug and its derivatives within a biological system.

Advanced Spectroscopic and Imaging Techniques for In Situ Metabolic Profiling (Non-Clinical)

Understanding where a metabolite is distributed within tissues is fundamental to understanding its potential effects. In situ profiling techniques, which measure metabolites directly in tissue sections, offer a significant advantage over traditional methods that require tissue homogenization. These label-free approaches are central to the future of non-clinical metabolite research.

Mass Spectrometry Imaging (MSI) has emerged as a particularly powerful technology. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI and Desorption Electrospray Ionization (DESI)-MSI enable the label-free, simultaneous imaging of a parent drug and its metabolites across a single tissue slice. ku.dkresearchgate.netnih.gov This would allow researchers to visualize the precise localization of this compound in specific brain regions, the liver, or kidneys, providing spatial context to its metabolism and distribution. ku.dkresearchgate.net

Magnetic Resonance Spectroscopy (MRS) , a non-invasive technique, offers the ability to measure the biochemical composition of tissues in living organisms. mdpi.com Advanced MRS methods could potentially be developed to track the presence and concentration of this compound in real-time within preclinical models, offering dynamic functional insights that complement the static images from MSI. mdpi.com

Vibrational spectroscopy , including Raman and Fourier Transform Infrared (FTIR) spectroscopy, provides a chemical "fingerprint" of a sample. mdpi.com These non-destructive techniques could be applied to tissue samples to identify metabolic changes associated with the presence of the compound, offering a high-throughput method for preliminary screening. imperial.ac.uk

Table 2: Comparison of Advanced Techniques for In Situ Metabolic Profiling

Technique Principle Key Advantage Application to this compound
MALDI-MSI A laser desorbs and ionizes molecules from a tissue slice coated with a matrix for mass analysis. nih.govHigh sensitivity and spatial resolution; label-free and can detect multiple analytes simultaneously. ku.dkresearchgate.netMapping the precise distribution in brain, liver, and kidney tissue sections.
DESI-MSI A charged solvent spray desorbs and ionizes molecules from a surface under ambient conditions. ku.dkRequires minimal sample preparation; operates in the open environment. ku.dkRapid screening of tissue surfaces for the metabolite's presence.
MRS Uses the same principles as MRI but generates spectra instead of images to quantify chemical composition. mdpi.commdpi.comNon-invasive; allows for real-time, in vivo measurement in longitudinal studies. mdpi.comTracking the temporal dynamics of the metabolite in the brain of a living animal model.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light to obtain vibrational information about molecules. mdpi.comimperial.ac.ukNon-destructive; provides high chemical specificity without labeling. mdpi.comIdentifying the metabolite and associated biochemical changes in excised tissue samples.

Integration of Systems Biology and Omics Technologies in Metabolite Research

Systems biology seeks to understand the complex, dynamic interactions between components of a biological system. tue.nlumcgresearch.org Rather than studying this compound in isolation, a systems approach integrates multiple "omics" datasets to build a holistic model of its biological impact.

Metabolomics , the comprehensive analysis of all small-molecule metabolites in a sample, serves as a direct readout of the physiological state. nih.govnih.gov By comparing the metabolomic profiles of systems exposed and unexposed to this compound, researchers can identify perturbations in endogenous metabolic pathways. These studies primarily utilize nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.govuninet.edu

The true power of this approach lies in multi-omics integration . humanspecificresearch.orgnih.gov For instance, changes in the metabolome could be correlated with data from:

Transcriptomics: Analyzing changes in RNA transcripts to see which gene expression patterns are altered by the metabolite.

Proteomics: Studying changes in protein abundance and function to link gene expression changes to functional outcomes.

Genomics: Identifying genetic variants that may influence an individual's metabolic response to the compound. biobide.com

This integrated approach could reveal previously unknown biological networks affected by this compound, moving beyond its expected role as a simple dopamine (B1211576) receptor ligand metabolite to uncover novel mechanisms of action or off-target effects. benthamdirect.com

Table 3: Role of Omics Technologies in Metabolite Research

Omics Technology Molecules Studied Contribution to Research on this compound
Metabolomics Metabolites (amino acids, lipids, organic acids) nih.govProvides a direct snapshot of the biochemical changes and pathway perturbations caused by the compound. uninet.edu
Transcriptomics RNA transcripts humanspecificresearch.orgReveals which genes are up- or down-regulated in response to the metabolite, indicating affected signaling pathways.
Proteomics Proteins humanspecificresearch.orgIdentifies changes in the abundance of key enzymes and receptors, confirming functional impact.
Genomics DNA, Genes humanspecificresearch.orgHelps identify genetic predispositions that might alter the metabolic handling or response to the compound.

Methodological Innovations in Studying Stereoselective Biotransformation

Pramipexole is a chiral molecule, and its biological activity resides in the (S)-enantiomer. Biotransformation processes are often stereoselective, meaning enzymes can preferentially produce or act upon one stereoisomer over another. Studying the stereoselective biotransformation related to this compound is essential.

Biocatalysis using whole-cell systems (e.g., fungi, bacteria) or isolated enzymes offers a powerful tool to generate specific stereoisomers of metabolites for pharmacological testing. nih.govmdpi.com Fungal ketoreductases, for example, are widely used for the stereoselective reduction of ketones to produce chiral alcohols with high enantiomeric purity. mdpi.com Such systems could be used to investigate if there are enzymes that can selectively act on one enantiomer of this compound.

Innovations in this field focus on enhancing the efficiency and selectivity of these transformations. These include:

Media Engineering: Optimizing the reaction environment, such as pH, temperature, and the use of specific organic co-solvents, can dramatically influence enzyme activity and stereochemical outcome. mdpi.commdpi.com

Enzyme Engineering: Through techniques like directed evolution, enzymes can be modified to improve their stability, activity, or even invert their natural stereoselectivity to produce a desired isomer.

Chemoenzymatic Cascades: Combining multiple enzymatic steps, sometimes with chemical reactions, in a one-pot synthesis allows for the creation of complex, densely functionalized chiral molecules with high precision and stereocontrol. acs.org

These methods are critical not only for understanding the natural metabolic processes but also for the synthetic production of specific enantiomers of this compound for further pharmacological and toxicological evaluation.

Potential as a Scaffold for Novel Chemical Biology Tools or Ligand Development

A molecular "scaffold" is the core structure of a molecule from which new derivatives can be built. The this compound molecule, by virtue of its structure, holds significant potential as a starting point for developing novel chemical probes and therapeutic ligands.

The pramipexole scaffold itself has already been used to design new molecules with improved potency and high selectivity for the dopamine D3 receptor over the D2 receptor. nih.gov The presence of the hydroxyl group in this compound provides an additional, valuable chemical handle that is not present on the parent drug. This functional group is ideal for chemical modification.

Potential applications include:

Development of Chemical Probes: The hydroxyl group can be used to attach bio-orthogonal tags (like alkynes or azides) or photo-crosslinkers. rockefeller.edu These "tagged" versions of the molecule can be used in chemical biology experiments to identify the specific proteins that the metabolite interacts with in cells, helping to deconvolve its mechanism of action and identify off-targets. rockefeller.edutandfonline.com

Scaffold Hopping and Library Development: The core structure can be used as a template in computational and synthetic chemistry. Techniques like scaffold hopping aim to design structurally novel compounds that retain the biological activity of the original molecule but may have improved properties. whiterose.ac.uk A library of derivatives could be synthesized by modifying the hydroxyl group to explore new structure-activity relationships.

Targeted Ligand Design: The metabolite's structure could inform the design of new ligands for dopamine receptors or potentially other, yet-to-be-discovered targets. mdpi.com For example, modifying the scaffold could lead to the development of partial agonists or antagonists with unique pharmacological profiles. acs.org

By treating this compound not just as a metabolic byproduct but as a starting scaffold, medicinal chemists can unlock new avenues for drug discovery and for creating tools to better understand neurobiology.

Q & A

Q. How can researchers ensure reproducibility in assays measuring this compound’s efficacy in neurodegenerative disease models?

  • Answer : Adopt blinded, randomized experimental designs with positive/negative controls. Pre-register protocols on platforms like Open Science Framework (OSF). Use automated liquid handlers to minimize pipetting errors and validate assays with inter-laboratory ring trials .

Data Management & Reporting

Q. What standards should govern the reporting of this compound’s preclinical data to ensure regulatory compliance?

  • Answer : Follow NIH guidelines for experimental rigor, including ARRIVE 2.0 for animal studies. Disclose raw data, analysis code, and instrument calibration records in repositories like Figshare. Use the FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Q. How should contradictory findings in this compound’s neuroprotective effects be addressed in publications?

  • Answer : Perform sensitivity analyses to test the robustness of conclusions. Discuss limitations in the context of model systems (e.g., immortalized cells vs. primary neurons). Use the STREGA framework for genetic association studies or CONSORT for clinical trial extensions to ensure transparent reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.